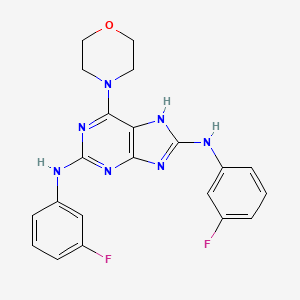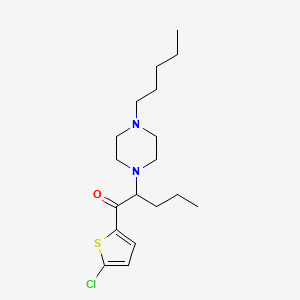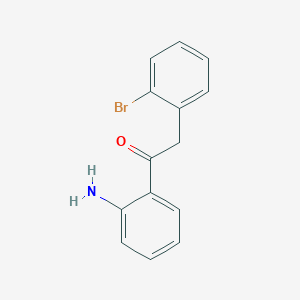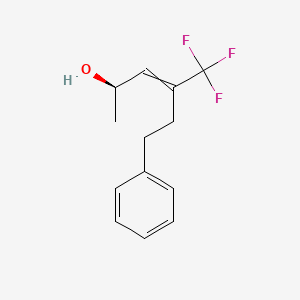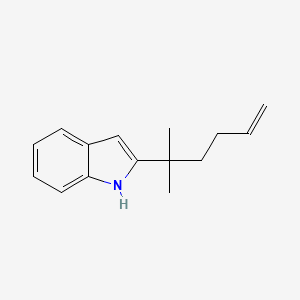
1,1,2,3,3-Pentafluoro-2-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3-Pentafluoro-2-methoxypropane is an organofluorine compound with the molecular formula C4H5F5O. It is characterized by the presence of five fluorine atoms and a methoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentafluoro-2-methoxypropane can be synthesized through several methods. One common approach involves the fluorination of 2-methoxypropane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentafluoro-2-methoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,1,2,3,3-Pentafluoro-2-methoxypropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1,1,2,3,3-pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in modifying chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentafluoro-2-methoxypropane: Similar in structure but with different fluorine atom positions.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Contains an additional fluorine atom, leading to different chemical properties.
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: Features an additional methoxy group, affecting its reactivity.
Uniqueness
1,1,2,3,3-Pentafluoro-2-methoxypropane is unique due to its specific arrangement of fluorine atoms and the methoxy group. This configuration imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
672295-90-8 |
|---|---|
Molecular Formula |
C4H5F5O |
Molecular Weight |
164.07 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluoro-2-methoxypropane |
InChI |
InChI=1S/C4H5F5O/c1-10-4(9,2(5)6)3(7)8/h2-3H,1H3 |
InChI Key |
PERKXUNXIUARPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)F)(C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
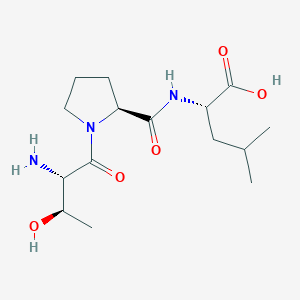
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
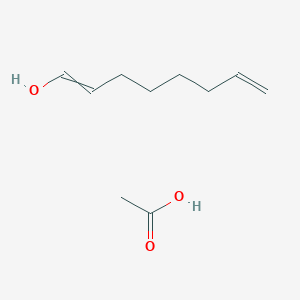
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
